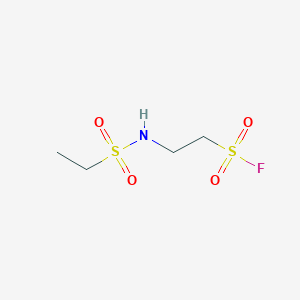
2-Ethanesulfonamidoethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethanesulfonamidoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₄H₁₀FNO₄S₂. It is known for its applications in various fields, including organic synthesis, chemical biology, and pharmaceuticals. This compound is characterized by its stability and reactivity, making it a valuable reagent in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethanesulfonamidoethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonic acids or sulfonates with thionyl fluoride. This method typically yields high purity products under mild reaction conditions . Another method involves the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using readily available reagents. The process may include the use of phase transfer catalysts and specific solvents to optimize yield and purity. The industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethanesulfonamidoethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including substitution, oxidation, and reduction. One notable reaction is the sulfur-fluorine exchange (SuFEx) click reaction, which links molecules together with high efficiency and selectivity .
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, thionyl fluoride, and various phase transfer catalysts. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, depending on the specific reaction.
Major Products Formed: The major products formed from reactions involving this compound include sulfonates, sulfonamides, and other sulfur-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Scientific Research Applications
2-Ethanesulfonamidoethane-1-sulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of complex molecules and as a building block in organic synthesis . In biology, it serves as a covalent probe for targeting specific amino acids or proteins, enabling the study of enzyme mechanisms and protein interactions . In medicine, it is used in the development of protease inhibitors and other therapeutic agents . Additionally, the compound finds applications in the industrial sector for the production of functional materials and as a key component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Ethanesulfonamidoethane-1-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The compound reacts with active-site amino acid residues in proteins, leading to the inactivation of enzymes or modification of protein function . This covalent interaction is facilitated by the electrophilic nature of the sulfonyl fluoride group, which selectively reacts with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
2-Ethanesulfonamidoethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and 4-formylbenzenesulfonyl fluoride . While these compounds share similar reactivity and applications, this compound is unique in its specific structure and the types of reactions it undergoes. Its stability and reactivity balance make it a preferred choice for certain applications in chemical biology and organic synthesis .
List of Similar Compounds:- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
- 1-Bromoethenesulfonyl fluoride
Properties
Molecular Formula |
C4H10FNO4S2 |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-(ethylsulfonylamino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4H10FNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3 |
InChI Key |
BJLNBETUYMAUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295491.png)

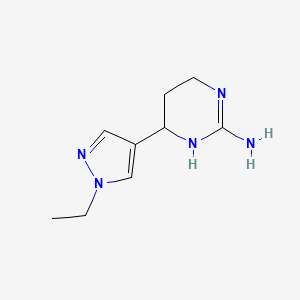
![4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13295497.png)
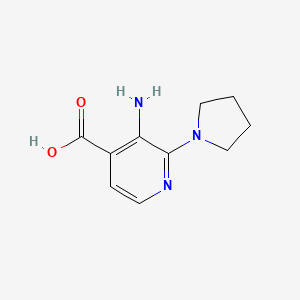
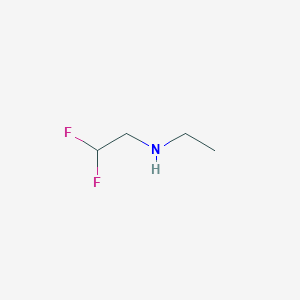
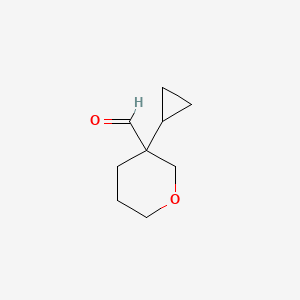
![5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295530.png)
amine](/img/structure/B13295541.png)
![2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13295544.png)
![1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine](/img/structure/B13295549.png)


![6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13295557.png)
